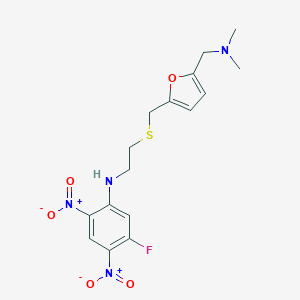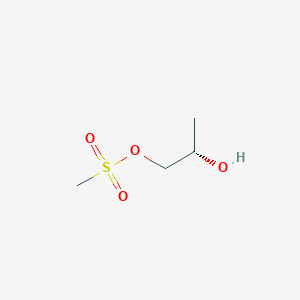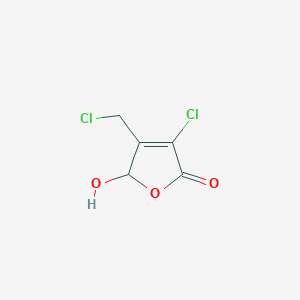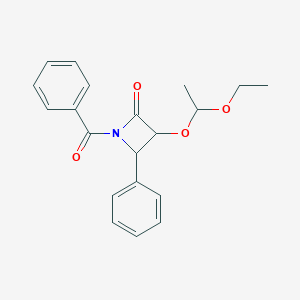![molecular formula C5H10N2O4 B135275 Butanedioic acid, 2-hydrazino-3-methyl-, [S-(R*,R*)]-(9CI) CAS No. 156996-44-0](/img/structure/B135275.png)
Butanedioic acid, 2-hydrazino-3-methyl-, [S-(R*,R*)]-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butanedioic acid, 2-hydrazino-3-methyl-, [S-(R*,R*)]-(9CI) is a chiral amino acid derivative with a hydrazino group at the second carbon and a methyl group at the third carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Butanedioic acid, 2-hydrazino-3-methyl-, [S-(R*,R*)]-(9CI) typically involves the use of chiral starting materials and specific reaction conditions to ensure the desired stereochemistry. One common method involves the asymmetric reduction of 2-chloro-β-ketoesters using carbonyl reductase from Lactobacillus fermentum . This method is environmentally friendly and suitable for industrial scale-up due to its high yield and stereoselectivity.
Industrial Production Methods
Industrial production of Butanedioic acid, 2-hydrazino-3-methyl-, [S-(R*,R*)]-(9CI) can be achieved through biocatalytic processes that utilize engineered bacteria containing specific enzymes. These processes are advantageous due to their simplicity, high substrate concentration, and ease of industrial amplification .
Analyse Chemischer Reaktionen
Types of Reactions
Butanedioic acid, 2-hydrazino-3-methyl-, [S-(R*,R*)]-(9CI) undergoes various chemical reactions, including:
Oxidation: The hydrazino group can be oxidized to form corresponding azides or nitroso compounds.
Reduction: Reduction reactions can convert the hydrazino group to an amino group.
Substitution: The hydrazino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include azides, nitroso compounds, amino derivatives, and various substituted products, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Butanedioic acid, 2-hydrazino-3-methyl-, [S-(R*,R*)]-(9CI) has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in enzyme inhibition and as a probe for studying enzyme mechanisms.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes
Wirkmechanismus
The mechanism of action of Butanedioic acid, 2-hydrazino-3-methyl-, [S-(R*,R*)]-(9CI) involves its interaction with specific molecular targets, such as enzymes. The hydrazino group can form covalent bonds with enzyme active sites, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways, making the compound useful for studying enzyme functions and developing enzyme inhibitors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Butanedioic acid, 2-hydrazino-3-methyl-, [S-(R*,R*)]-(9CI) include:
- (2S,3R)-3-Methylglutamate
- (2S,3S)-3-Hydroxyanthranilic acid
- (2S,3S)-β-Methyltryptophan
Uniqueness
What sets Butanedioic acid, 2-hydrazino-3-methyl-, [S-(R*,R*)]-(9CI) apart from these similar compounds is its unique hydrazino group, which provides distinct reactivity and potential for forming covalent bonds with enzyme active sites. This makes it particularly valuable for applications in enzyme inhibition and as a chemical probe in biochemical research.
Eigenschaften
CAS-Nummer |
156996-44-0 |
|---|---|
Molekularformel |
C5H10N2O4 |
Molekulargewicht |
162.14 g/mol |
IUPAC-Name |
(2S,3S)-2-hydrazinyl-3-methylbutanedioic acid |
InChI |
InChI=1S/C5H10N2O4/c1-2(4(8)9)3(7-6)5(10)11/h2-3,7H,6H2,1H3,(H,8,9)(H,10,11)/t2-,3-/m0/s1 |
InChI-Schlüssel |
DDWZIFBWWIEXGK-HRFVKAFMSA-N |
SMILES |
CC(C(C(=O)O)NN)C(=O)O |
Isomerische SMILES |
C[C@@H]([C@@H](C(=O)O)NN)C(=O)O |
Kanonische SMILES |
CC(C(C(=O)O)NN)C(=O)O |
Synonyme |
Butanedioic acid, 2-hydrazino-3-methyl-, [S-(R*,R*)]- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


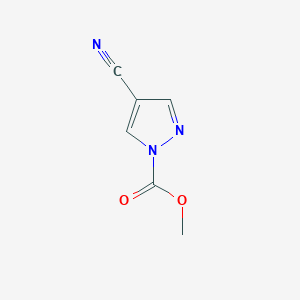
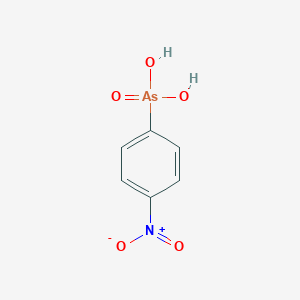

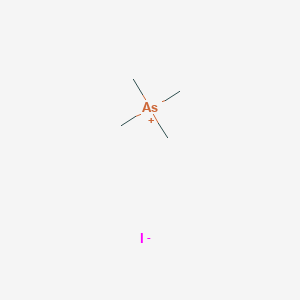

![Methyl 2-[benzyl(phenyl)amino]acetate](/img/structure/B135212.png)

![1,3-dihydroxy-8-methoxy-3-methyl-2,4-dihydro-1H-benzo[a]anthracene-7,12-dione](/img/structure/B135216.png)
